molecular formula C24H39O4- B1249313 Hyodeoxycholate

Hyodeoxycholate

Cat. No. B1249313
M. Wt: 391.6 g/mol
InChI Key: DGABKXLVXPYZII-SIBKNCMHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Hyodeoxycholate is a bile acid anion that is the conjugate base of hyodeoxycholic acid. It has a role as a human metabolite and a mouse metabolite. It is a conjugate base of a hyodeoxycholic acid.

Scientific Research Applications

Microbial Conversion and Characteristics

Hyodeoxycholate is significant in the microbial world, particularly in the intestinal microbiome. It is a major fecal bile acid in conventional rats, originating from the microbial 7β-dehydroxylation of β-muricholate, a major bile acid in rat bile. This process is essential for understanding microbial interactions in the gut (Eyssen et al., 1987).

Chemical Purification and Structural Identification

The purification and structural identification of Hyodeoxycholic Acid and its impurities have been a subject of study. One research isolated pure methyl hyodeoxycholate from impure hyodeoxycholic acid and identified its major impurity as hyocholic acid through various chemical analyses (Ye Chang-lun, 2011).

Role in Micelle Formation

Hyodeoxycholate plays a crucial role in the formation of micelles, particularly sodium hyodeoxycholate (NaHDC), which is a key component in hog bile salts. This process is integral to the absorption of sparingly soluble materials in the intestinal solution and has implications for understanding bile salt aggregation and solubilization capacity (Matsuoka et al., 2013).

Synthesis of Brassinosteroids

Hyodeoxycholic acid serves as a starting material for the synthesis of brassinosteroids, which are essential for plant growth and development. This application involves the regioselective synthesis of the 7-oxalactone ring and construction of the dihydroxy sidechain, showcasing the compound's versatility in organic chemistry (Zhou, 2010).

Gallstone Prevention

In animal models, hyodeoxycholic acid has been shown to prevent the formation of cholesterol gallstones and crystals, even in the presence of bile supersaturated with cholesterol. This suggests potential applications in gallstone prevention and cholesterol management (Mcsherry et al., 1985).

Hypolipidemic Effects

Dietary hyodeoxycholic acid has demonstrated hypolipidemic effects in mice, reducing serum and liver cholesterol levels, and affecting gene expression related to lipid metabolism. This research suggests its potential therapeutic application in managing dyslipidemia (Watanabe & Fujita, 2014).

properties

Product Name

Hyodeoxycholate

Molecular Formula

C24H39O4-

Molecular Weight

391.6 g/mol

IUPAC Name

(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/p-1/t14-,15-,16+,17-,18+,19+,20+,21+,23-,24-/m1/s1

InChI Key

DGABKXLVXPYZII-SIBKNCMHSA-M

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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